molecular formula C10H15N3O B1529782 5-(Morpholin-4-ylmethyl)pyridin-2-amine CAS No. 400775-78-2

5-(Morpholin-4-ylmethyl)pyridin-2-amine

Cat. No.: B1529782
CAS No.: 400775-78-2
M. Wt: 193.25 g/mol
InChI Key: XQPFECSWBBZEOO-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)pyridin-2-amine, also known as MPA, is a chemical compound with a heterocyclic structure . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C10H15N3O . The InChI code for the compound is 1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 193.25 .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Morpholin-4-ylmethyl)pyridin-2-amine serves as a key intermediate in the synthesis of complex molecular structures. For instance, it has been utilized in the synthesis of pyrindines and tetrahydroquinolines through a one-pot process involving coupling, isomerization, and cyclocondensation reactions, highlighting its versatility as a building block in organic synthesis (Yehia, Polborn, & Müller, 2002). Furthermore, its incorporation into transition metal complexes, as evidenced in the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, demonstrates its utility in forming compounds with potential applications in catalysis and material science (Amirnasr, Schenk, & Meghdadi, 2002).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, derivatives of this compound have been explored for their vasodilation properties, illustrating the compound’s relevance in the development of therapeutics for cardiovascular diseases. Specifically, the synthesis of 3-pyridinecarboxylates has shown considerable vasodilation potency, indicating the potential of these derivatives in medical applications (Girgis et al., 2008).

Material Science

The compound's application extends to material science, where its derivatives have been synthesized for the development of new materials with unique properties. For example, the synthesis and spectroscopic characterization of Co(III) complexes have provided insights into the structural and electronic characteristics of materials that could be relevant for optical, electronic, or catalytic applications (Amirnasr et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .

Future Directions

While specific future directions for 5-(Morpholin-4-ylmethyl)pyridin-2-amine are not mentioned in the literature, morpholine derivatives are a topic of ongoing research due to their wide range of pharmacological activities . Further studies could explore the synthesis, chemical properties, and potential applications of these compounds.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPFECSWBBZEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400775-78-2
Record name 5-(morpholin-4-ylmethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-(morpholinomethyl)pyridin-2-ylcarbamate (107; 1.40 g, 4.77 mmol) in dichloromethane (10 mL) was added TFA (10.0 mL). The mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated under reduced pressure. Enough saturated aqueous Na2CO3 was added to the resulting residue to adjust the pH=9. The mixture was extracted with dichloromethane (3×25 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to afford 5-(morpholinomethyl)pyridin-2-amine 108 (0.85 g, 92%).
Name
tert-butyl 5-(morpholinomethyl)pyridin-2-ylcarbamate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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